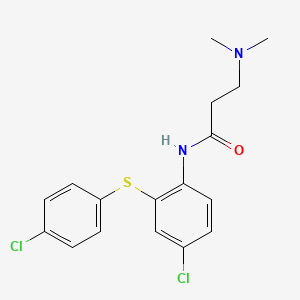
Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propionanilide core substituted with chloro and dimethylamino groups, as well as a p-chlorophenylthio moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, such as aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated using propionyl chloride to form the propionanilide core.
Chlorination: The propionanilide is chlorinated to introduce the chloro substituents at the desired positions.
Thioether Formation: The p-chlorophenylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Dimethylation: Finally, the dimethylamino group is introduced via alkylation using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionanilide: Lacks the chloro and p-chlorophenylthio substituents, resulting in different chemical properties.
4-Chloropropionanilide: Contains a single chloro substituent, leading to variations in reactivity and applications.
2-(Dimethylamino)propionanilide: Features a dimethylamino group, influencing its biological activity and solubility.
Uniqueness
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63917-35-1 |
|---|---|
Molekularformel |
C17H18Cl2N2OS |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-(dimethylamino)propanamide |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-21(2)10-9-17(22)20-15-8-5-13(19)11-16(15)23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
IYBPCWPWORICBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)NC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


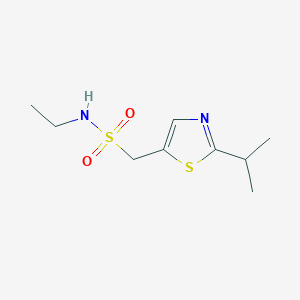


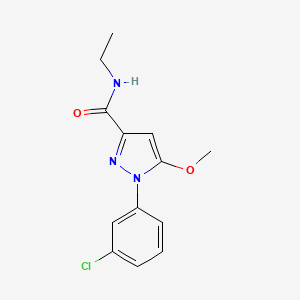

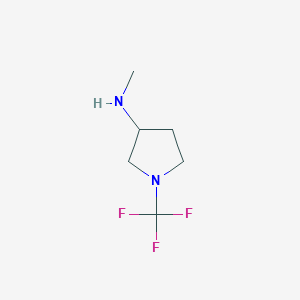
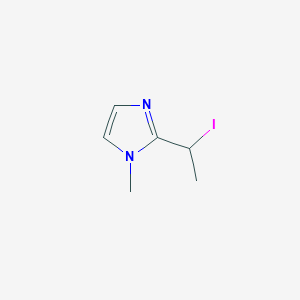
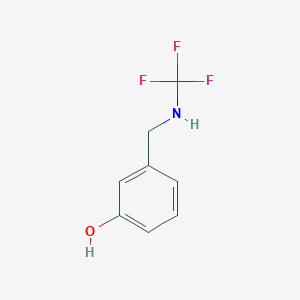
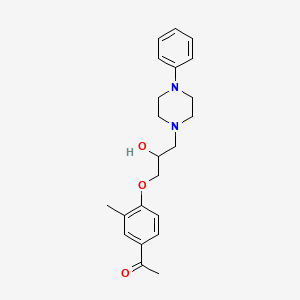

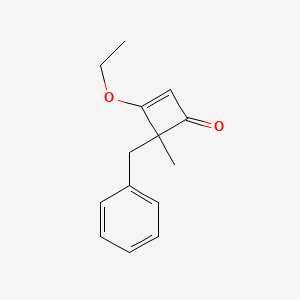
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)

![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
